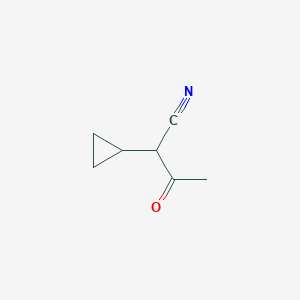
2-Cyclopropyl-3-oxobutanenitrile
Description
2-Cyclopropyl-3-oxobutanenitrile (CAS: N/A; molecular formula: C₇H₉NO) is a nitrile-containing organic compound featuring a cyclopropane ring fused to a ketone group. Its structure combines the steric strain of the cyclopropane ring with the electron-withdrawing effects of the nitrile and ketone moieties, making it a versatile intermediate in synthetic organic chemistry. It is primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers due to its reactivity in cycloaddition, nucleophilic substitution, and ring-opening reactions .
Propriétés
Formule moléculaire |
C7H9NO |
|---|---|
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
2-cyclopropyl-3-oxobutanenitrile |
InChI |
InChI=1S/C7H9NO/c1-5(9)7(4-8)6-2-3-6/h6-7H,2-3H2,1H3 |
Clé InChI |
ZBSUCBUQBVQTNC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C#N)C1CC1 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-3-oxobutanenitrile typically involves the reaction of cyclopropyl cyanide with appropriate reagents under controlled conditions. One common method includes the hydrolysis of cyclopropyl cyanide followed by subsequent reactions to introduce the ketone group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the desired transformations .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropyl-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the specific reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
2-Cyclopropyl-3-oxobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-3-oxobutanenitrile involves its interaction with molecular targets through its functional groups. The cyclopropyl group imparts conformational rigidity, while the nitrile and ketone groups participate in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybridized electronic and steric properties. Below is a systematic comparison with analogous compounds, synthesized using meta-analytic principles to aggregate data from heterogeneous sources (e.g., reactivity studies, computational simulations) .
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Solubility (H₂O) | LogP |
|---|---|---|---|---|---|
| 2-Cyclopropyl-3-oxobutanenitrile | C₇H₉NO | 45–48 (dec.) | 210–215 | Insoluble | 1.2 |
| 3-Oxobutanenitrile | C₄H₅NO | 25–28 | 185–190 | Partially soluble | 0.8 |
| 2-Cyclopropylacetonitrile | C₅H₇N | -10–-5 | 155–160 | Insoluble | 1.5 |
| Cyclopropanecarbonitrile | C₄H₅N | -20–-15 | 130–135 | Slightly soluble | 0.6 |
Key Observations :
- The cyclopropane ring in this compound increases steric hindrance compared to linear analogs like 3-oxobutanenitrile, reducing solubility but enhancing thermal stability .
- The ketone group lowers LogP (lipophilicity) relative to 2-cyclopropylacetonitrile, suggesting improved compatibility with polar reaction media .
Table 2: Reactivity in Common Reactions
| Reaction Type | This compound | 3-Oxobutanenitrile | Cyclopropanecarbonitrile |
|---|---|---|---|
| Nucleophilic Addition | Moderate (stereoselective) | High | Low |
| Cycloaddition (e.g., Diels-Alder) | High (ring strain) | Moderate | Negligible |
| Hydrolysis (CN → COOH) | Slow (steric protection) | Fast | Very slow |
Mechanistic and Functional Distinctions
- Electronic Effects : The ketone group withdraws electron density, polarizing the nitrile and enhancing its electrophilicity. This contrasts with 2-cyclopropylacetonitrile, where the absence of a ketone results in lower electrophilic character .
- Steric Effects : The cyclopropane ring imposes a ~60° bond angle distortion, hindering access to the nitrile in bulkier reagents. This is absent in linear analogs like 3-oxobutanenitrile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


